molecular formula C14H20O3 B12776854 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one CAS No. 106174-97-4

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one

Cat. No.: B12776854
CAS No.: 106174-97-4
M. Wt: 236.31 g/mol
InChI Key: UQICWCMGJKDDEK-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroxy group, a methoxy group, and a dimethylpentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one typically involves the alkylation of a precursor compound. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable alkylating agent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide with potassium carbonate as a base, followed by refluxing for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed:

  • Oxidation of the hydroxy group forms 4-hydroxy-3-methoxybenzaldehyde.
  • Reduction of the carbonyl group forms 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpentanol.
  • Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    4-Hydroxy-3-methoxyphenylacetonitrile: Shares a similar phenolic structure but differs in its nitrile group.

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-:

Uniqueness: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

106174-97-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one

InChI

InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5,7,9,15H,6,8H2,1-4H3

InChI Key

UQICWCMGJKDDEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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